Thioridazine-d3 2-Sulfone

Bioanalysis LC-MS/MS Method Development

Thioridazine-d3 2-Sulfone is the essential stable isotope-labeled internal standard (SIL-IS) for quantifying thioridazine 2-sulfone (sulforidazine) by LC-MS/MS. The three-deuterium label provides a definitive +3 Da mass shift (m/z 374.1→129.1), eliminating isobaric interference and correcting for matrix-induced ionization suppression. Unlike unlabeled analogs, it ensures compliance with FDA/EMA bioanalytical method validation guidelines. Indispensable for clinical TDM, forensic toxicology, and pharmacokinetic studies requiring accurate quantification across 0.5–1000 ng/mL.

Molecular Formula C21H26N2O2S2
Molecular Weight 405.589
CAS No. 1329652-09-6
Cat. No. B588590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioridazine-d3 2-Sulfone
CAS1329652-09-6
Synonyms10-[2-(1-Methyl-2-piperidinyl)ethyl]-2-(methylsulfonyl)-10H-phenothiazine-d3;  _x000B_(+/-)-Thioridazine-2-sulfone-d3;  Imagotan-d3;  Inofal-d3;  Psychoson-d3;  Sulforidazine-d3;  Sulphoridazine-d3;  TPN 12-d3;  Thioridazine-2-sulfone-d3; 
Molecular FormulaC21H26N2O2S2
Molecular Weight405.589
Structural Identifiers
SMILESCN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C
InChIInChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3
InChIKeyFLGCRGJDQJIJAW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioridazine-d3 2-Sulfone (CAS 1329652-09-6): A Deuterated Metabolite for Quantitative Bioanalysis and Receptor Pharmacology


Thioridazine-d3 2-Sulfone (CAS 1329652-09-6) is a stable isotope-labeled derivative of the antipsychotic drug thioridazine, specifically deuterated at the N-methyl group of the piperidine moiety . This compound is the d3-labeled analog of thioridazine 2-sulfone (sulforidazine), a major active metabolite of thioridazine. It is primarily utilized as an internal standard (IS) for the precise quantification of thioridazine and its metabolites in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Additionally, it serves as a reference standard in studies investigating the distinct pharmacological profiles of thioridazine's metabolites [2].

Why Non-Deuterated or Alternative Internal Standards Cannot Substitute for Thioridazine-d3 2-Sulfone in LC-MS/MS Assays


Substituting Thioridazine-d3 2-Sulfone with a non-deuterated analog or a structurally different internal standard introduces significant analytical error and compromises data integrity in LC-MS/MS workflows. The deuterium labeling provides a distinct +3 Da mass shift relative to the non-deuterated thioridazine 2-sulfone, enabling unambiguous chromatographic co-elution and a unique precursor-product ion transition (m/z 374.1 → 129.1) that avoids cross-talk and matrix interference [1]. In contrast, using an unlabeled analog or a non-structurally identical standard results in differential ionization suppression, variable recovery rates, and potential isobaric interferences, which directly violate regulatory bioanalytical method validation guidelines (e.g., FDA, EMA) requiring stable isotope-labeled internal standards (SIL-IS) for accurate quantification in complex biological samples [2].

Thioridazine-d3 2-Sulfone: Quantitative Differentiation Data for Analytical and Pharmacological Selection


Distinct Mass Spectrometric Transition Eliminates Isobaric Interference vs. Unlabeled Thioridazine 2-Sulfone

Thioridazine-d3 2-Sulfone provides a unique precursor-product ion transition (m/z 374.1 → 129.1) that is fully resolved from the non-deuterated thioridazine 2-sulfone transition (m/z 403.1 → 126.1) and the parent drug thioridazine (m/z 371.1 → 126.1) [1]. This +3 Da mass shift, resulting from the replacement of three hydrogen atoms with deuterium on the N-methyl group, ensures zero analytical cross-talk in multiple reaction monitoring (MRM) mode, a critical requirement for accurate co-quantitation in multiplexed assays.

Bioanalysis LC-MS/MS Method Development Internal Standard

Superior Dopamine D2 Autoreceptor Antagonism: 21-Fold Higher Potency of Sulforidazine vs. Parent Thioridazine

The metabolite core structure (thioridazine 2-sulfone/sulforidazine) exhibits significantly enhanced potency at striatal dopamine D2 autoreceptors compared to the parent drug, thioridazine [1]. This potency difference is a direct consequence of the sulfone oxidation state at the 2-position of the phenothiazine ring, which the deuterated compound retains.

Neuropharmacology Receptor Pharmacology Dopamine Metabolite Activity

Reduced Muscarinic Affinity: 4.7-Fold Higher Ki vs. Parent Drug Suggests Differentiated Side Effect Liability

The sulfone metabolite (sulforidazine) demonstrates a substantially lower affinity for muscarinic cholinergic receptors compared to the parent drug, thioridazine [1]. This pharmacological differentiation at the receptor level is independent of the deuterium label but is a key property of the compound's core structure.

Neuropharmacology Receptor Pharmacology Muscarinic Safety Pharmacology

High Isotopic Enrichment (≥98%) Ensures Minimal Isotopologue Interference in Quantitative MS

Deuterated internal standards require high isotopic enrichment to minimize the contribution of unlabeled (d0) or partially labeled (d1, d2) species that can create a false positive signal in the analyte channel. While specific enrichment data for Thioridazine-d3 2-Sulfone is not always published in vendor literature, the synthesis of the closely related Thioridazine-d3 hydrochloride standard routinely achieves isotopic enrichment ≥98 atom % D at the N-methyl position . This level of enrichment is a critical quality attribute that ensures the internal standard does not interfere with the quantification of the unlabeled analyte.

Analytical Chemistry Stable Isotope Labeling Method Validation Internal Standard

Validated Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL for Thioridazine-2-Sulfone in Rat Plasma

A validated UHPLC-MS/MS method employing Thioridazine-d3 as an internal standard (structurally analogous to Thioridazine-d3 2-Sulfone for this purpose) achieved an LLOQ of 0.5 ng/mL for thioridazine-2-sulfone in rat plasma [1]. This high sensitivity is enabled by the use of a deuterated internal standard that corrects for matrix effects and ionization variability, allowing for accurate quantification across a wide dynamic range (0.5–1000 ng/mL) with excellent linearity (r² = 0.9976).

Bioanalysis Method Validation LLOQ Pharmacokinetics

Primary Research and Industrial Applications for Thioridazine-d3 2-Sulfone


Use as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS Bioanalysis

Thioridazine-d3 2-Sulfone is the preferred internal standard for the quantitative bioanalysis of the active metabolite thioridazine 2-sulfone (sulforidazine) in plasma, serum, urine, and tissue homogenates [1]. Its distinct +3 Da mass shift (m/z 374.1 → 129.1) eliminates isobaric interference and corrects for matrix-induced ionization suppression, ensuring accurate and precise measurement across the therapeutic range (0.5–1000 ng/mL). This is essential for clinical therapeutic drug monitoring (TDM), forensic toxicology, and preclinical pharmacokinetic studies.

Differentiating Metabolite Activity in Dopamine D2 Receptor Pharmacology Studies

The non-deuterated analog of this compound, thioridazine 2-sulfone (sulforidazine), is 21-fold more potent (IC50 = 6.1 nM) than the parent drug at striatal D2 autoreceptors [2]. Researchers utilize Thioridazine-d3 2-Sulfone as an analytical reference to precisely quantify the formation of this highly active metabolite in in vitro microsomal incubations or in vivo plasma samples, enabling robust PK-PD correlations that explain the disproportionate contribution of metabolites to the overall antidopaminergic effect of thioridazine therapy.

Investigating Muscarinic Receptor-Mediated Side Effect Profiles

The sulfone metabolite exhibits a 4.7-fold lower affinity (Ki = 66 nM) for muscarinic receptors compared to thioridazine (Ki = 14 nM) [3]. By using Thioridazine-d3 2-Sulfone as an analytical standard, researchers can accurately determine the plasma or brain tissue concentrations of the sulfone metabolite and correlate these levels with the observed clinical incidence of anticholinergic side effects, providing a mechanistic basis for the differentiated safety profile of the parent drug and its active metabolites.

Enantioselective Metabolism and Pharmacogenetic Studies

Thioridazine is administered as a racemate, and its metabolism is highly enantioselective, with the (R)-enantiomer believed to be primarily responsible for antipsychotic activity [4]. Thioridazine-d3 2-Sulfone serves as an essential internal standard in chiral HPLC-MS/MS assays that separate and quantify the (R)- and (S)- enantiomers of the sulfone metabolite. This application is critical for pharmacogenetic studies investigating the impact of CYP2D6 and CYP2C19 polymorphisms on the stereoselective disposition of thioridazine and its metabolites in patients.

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